molecular formula C15H10N2O2 B1581858 8-Nitro-4-phenylquinoline CAS No. 25771-65-7

8-Nitro-4-phenylquinoline

Cat. No.: B1581858
CAS No.: 25771-65-7
M. Wt: 250.25 g/mol
InChI Key: NKDNDDSXVZUMQC-UHFFFAOYSA-N
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Description

8-Nitro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with a nitro group at the 8th position and a phenyl group at the 4th position, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-4-phenylquinoline can be achieved through several methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically employs scalable and cost-effective methods. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often used to introduce the phenyl group at the 4th position. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Peracids, hydrogen peroxide.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

8-Nitro-4-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on α-amylase and α-glucosidase enzymes is attributed to its ability to bind to the active sites of these enzymes, thereby preventing substrate binding and subsequent enzymatic activity. This mechanism is crucial for its potential use in managing type II diabetes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of both the nitro and phenyl groups, which confer unique chemical reactivity and biological properties.

Properties

IUPAC Name

8-nitro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDNDDSXVZUMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067146
Record name 8-Nitro-4-phenylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25771-65-7
Record name 8-Nitro-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25771-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-4-phenylquinoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-nitro-4-phenyl-
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Record name 8-Nitro-4-phenylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-nitro-4-phenylquinoline
Source European Chemicals Agency (ECHA)
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Record name 8-NITRO-4-PHENYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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